molecular formula C11H15NO B6191778 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol CAS No. 1784471-08-4

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol

Cat. No.: B6191778
CAS No.: 1784471-08-4
M. Wt: 177.2
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Description

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The indole nucleus is a common structural motif found in many natural products and synthetic compounds, making it a significant area of research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline or phenylhydrazine.

    Cyclization: The indole nucleus is formed through cyclization reactions, often involving the Fischer indole synthesis or other cyclization methods.

    Functionalization: The indole nucleus is then functionalized to introduce the propan-2-ol group at the 6-position. This can be achieved through various reactions such as alkylation or reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution Reagents: Reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole nucleus.

Uniqueness

2-(2,3-dihydro-1H-indol-6-yl)propan-2-ol is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1784471-08-4

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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